molecular formula C16H17BrN6 B12246798 1-[(2-Bromophenyl)methyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

1-[(2-Bromophenyl)methyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B12246798
M. Wt: 373.25 g/mol
InChI Key: OFCKGQBEZHOMPH-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a triazolopyridazine moiety, and a piperazine ring

Preparation Methods

The synthesis of 1-[(2-Bromophenyl)methyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position.

    Construction of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.

    Coupling with Piperazine: The final step involves the coupling of the bromophenyl intermediate with the triazolopyridazine moiety and piperazine under suitable reaction conditions, such as the use of a base and a coupling agent.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[(2-Bromophenyl)methyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2-Bromophenyl)methyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be compared with other similar compounds, such as:

    3-Benzyl-5-Bromo-N-(2-Chloro-4-Nitrophenyl)-2-Hydroxybenzamide: This compound shares the bromophenyl group but differs in its overall structure and functional groups.

    Memantine: Although structurally different, memantine is another compound with significant pharmacological activity, used as a model for screening potential novel antipsychotic compounds.

Properties

Molecular Formula

C16H17BrN6

Molecular Weight

373.25 g/mol

IUPAC Name

6-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H17BrN6/c17-14-4-2-1-3-13(14)11-21-7-9-22(10-8-21)16-6-5-15-19-18-12-23(15)20-16/h1-6,12H,7-11H2

InChI Key

OFCKGQBEZHOMPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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